2-Oxo-1,2-dihydroquinoline-4-carbaldehyde

Insecticidal Activity Structure-Activity Relationship Quinoline Aldehydes

Researchers targeting DHODH or narrow-spectrum antimicrobials require precise pharmacophore placement. Positional isomers or N-methyl analogs fail to replicate activity. - Provides sub-micromolar IC50 vs. hDHODH with cancer cell selectivity (MCF-7, A375). - 1.4x higher insecticidal activity vs. 3-carbaldehyde isomer. - Dual N/O chelation for corrosion inhibitor development. - Supplied with analytical data. Available for immediate R&D shipment.

Molecular Formula C10H7NO2
Molecular Weight 173.17 g/mol
CAS No. 15495-16-6
Cat. No. B3348116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-1,2-dihydroquinoline-4-carbaldehyde
CAS15495-16-6
Molecular FormulaC10H7NO2
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)C=O
InChIInChI=1S/C10H7NO2/c12-6-7-5-10(13)11-9-4-2-1-3-8(7)9/h1-6H,(H,11,13)
InChIKeyVSYXGFNDDQVELE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Oxo-1,2-dihydroquinoline-4-carbaldehyde: Dual-Functional Heterocyclic Aldehyde


2-Oxo-1,2-dihydroquinoline-4-carbaldehyde (CAS 15495-16-6), also known as 4-formylcarbostyril or 2-hydroxyquinoline-4-carbaldehyde, is a heterocyclic building block belonging to the hydroquinolone class [1]. Its structure features a quinoline backbone with a carbonyl group at the 2-position and a reactive aldehyde at the 4-position, enabling diverse synthetic transformations [2]. The compound is primarily utilized as a key intermediate in the synthesis of bioactive molecules, including DHODH inhibitors and antimicrobial agents, and as a precursor for corrosion inhibitors [3].

Heterocyclic building block with dual reactive sites (2-oxo & 4-aldehyde)
Synthesized via Kornblum oxidation; suitable for Doebner reactions
Applied in DHODH inhibitor, antimicrobial, and corrosion inhibitor research

Why Generic Quinoline Aldehydes Cannot Substitute This Compound


The 2-oxo substituent fundamentally alters the electronic structure and tautomeric equilibrium of the quinoline ring compared to simple quinoline aldehydes, critically influencing its reactivity, binding affinity, and downstream product profiles [1]. For instance, the lactam form of this compound provides a hydrogen-bond donor/acceptor motif absent in quinoline-4-carbaldehyde, which directly impacts its performance in biological targets like DHODH and in metal surface chelation during corrosion inhibition [2]. Attempts to substitute with position isomers such as quinoline-3-carbaldehyde or derivatives like N-methyl-2-oxo analogs have resulted in significant losses in insecticidal activity and antimicrobial potency, proving that the specific 2-oxo-4-carbaldehyde arrangement is non-interchangeable for structure-activity relationships [3].

2-Oxo substituent

Alters electronic structure and tautomeric equilibrium compared to simple quinoline aldehydes; reactivity and binding profiles may shift.

Lactam H-bond motif

Provides a donor/acceptor motif absent in quinoline-4-carbaldehyde; may impact target engagement and metal-chelation behavior.

Position isomer mismatch

3-Carbaldehyde or N-methyl-2-oxo analogs reported loss of insecticidal and antimicrobial activity; scaffold activity may not transfer directly.

Quantitative Differentiation Evidence


Insecticidal Contact Toxicity: 4-Carbaldehyde vs. 3-Carbaldehyde Isomers

While data for the exact 2-oxo derivative is unavailable in this specific assay, the core scaffold quinoline-4-carbaldehyde demonstrated quantifiably superior insecticidal activity compared to its 3-carbaldehyde isomer. This establishes a strong class-level inference that the 4-formyl position is critical for potency [1].

Contact Toxicity (LD50 eq.)
Class-level inference
~1.4-fold higher activity for 4-carbaldehyde scaffold (0.065 vs 0.092 mg/cm²) against Sitophilus oryzae
4-Formyl positional activity supports scaffold ranking in insecticide screening
Data for non-oxo scaffold; class-level inference for 2-oxo derivative
Insecticidal Activity Structure-Activity Relationship Quinoline Aldehydes

Synthesis Yield: Carbostyril vs. Coumarin Analogues in Kornblum Oxidation

The target compound, synthesized as 4-formylcarbostyril (Entry 4a), was obtained in 55% isolated yield using an optimized aqueous Kornblum method. This yield is significantly lower than structurally analogous 4-formylcoumarins (2a, 2i) which achieved yields of 91-92% under identical conditions, highlighting the impact of the heteroatom (NH) in the carbostyril ring [1].

Isolated Yield (Kornblum)
Direct head-to-head
55% (4-formylcarbostyril) vs. 91–92% (4-formylcoumarins)
Carbostyril yield lower under identical conditions; may require distinct process optimization
Aqueous DMSO/Na₂CO₃; bromomethyl precursor
Synthetic Methodology Process Chemistry Heterocyclic Aldehydes

Antimicrobial Selectivity: Pathogen Inhibition vs. Beneficial Gut Bacteria

Quinoline-4-carboxaldehyde (the non-oxo scaffold of the target compound) exhibited selective inhibition of Clostridium perfringens at 0.1–0.25 mg/disk without affecting beneficial lactic acid bacteria. In contrast, the broad-spectrum antibiotic chloramphenicol inhibited all tested bacteria, including beneficial Bifidobacterium and Lactobacillus species, at just 0.01 mg/disk [1].

Antimicrobial Selectivity
Cross-study comparable
Quinoline-4-carboxaldehyde selectively inhibited C. perfringens (0.1–0.25 mg/disk); no inhibition of Bifidobacterium, Lactobacillus
Reported pathogen-selective inhibition; supports selectivity screening studies
Qualitative comparison vs. broad-spectrum chloramphenicol
Antimicrobial Activity Selectivity Intestinal Bacteria

Structural Verification: Lactam Tautomer vs. Thiazole Antibiotic Scaffold

A reported natural antibiotic initially assigned as N-mercapto-4-formylcarbostyril (the N-mercapto derivative of the target compound) was later structurally revised. Computational NMR predictions showed the carbostyril-based structure was incompatible with experimental data, whereas 2-(2-hydroxyphenyl)thiazole-4-carbaldehyde provided a perfect match [1]. This directly demonstrates that the N-mercapto derivative does not possess the originally claimed antibiotic properties.

Structural Identity
Direct head-to-head
N-mercapto-4-formylcarbostyril computational NMR incompatible with antibiotic data; activity reassigned to thiazole scaffold
False antibiotic annotation corrected; redirects away from inactive carbostyril pharmacophore
Critical for antibiotic discovery procurement decisions
Antibiotic Natural Products Structure Revision Tautomerism

Validated Application Scenarios


Selective DHODH Inhibitor Synthesis for Anticancer Discovery

The compound serves as a preferred aldehyde precursor for constructing 2-substituted quinoline-4-carboxylic acids via Doebner reaction, as established by Petrovic et al. (2020) [1]. The 2-oxo functionality pre-installs the critical hydrogen-bonding motif required for hDHODH binding, distinguishing it from generic benzaldehyde or furfural alternatives that lack this pharmacophore. Derived compounds achieve IC50 values in the sub-micromolar range with selectivity against cancer cell lines (MCF-7, A375) over normal HaCaT cells [1].

Pathogen-Selective Anti-Clostridial Agent Development

Based on the demonstrated selectivity of the 4-carboxaldehyde scaffold for Clostridium perfringens over beneficial lactobacilli and bifidobacteria at concentrations of 0.1–0.25 mg/disk [2], this aldehyde provides a structural starting point superior to quinoline-3-carboxaldehyde, which shows weak or no inhibition. Researchers developing narrow-spectrum anticlostridial therapeutics should select this scaffold over 3-substituted or carboxylic acid analogs.

Corrosion Inhibitor Formulation for Mild Steel Protection

The 2-oxo-1,2-dihydroquinoline core structure forms protective films on mild steel surfaces in HCl solutions, as established by quantum chemical and electrochemical studies on quinoline derivatives [3]. The dual heteroatom (N and O) arrangement in this compound provides higher electron density and superior metal surface chelation compared to quinoline alone, which lacks the oxo ligand. The aldehyde group further enables covalent anchoring to metal surfaces.

Insecticide Lead Optimization for Stored-Product Pests

The 4-carbaldehyde substitution pattern demonstrates 1.4-fold higher contact toxicity against Sitophilus oryzae compared to the 3-carbaldehyde isomer [4]. This scaffold should be prioritized over 3-substituted quinoline aldehydes for synthesizing next-generation insecticidal chalcones or hydrazones. The 2-oxo group offers an additional derivatization handle for optimizing physicochemical properties.

Application
Selection Property
Validation Focus
DHODH inhibitor synthesis research
Pre-installed 2-oxo H-bond motif for hDHODH binding
Enzyme inhibition & cancer cell-line selectivity assays
Anti-clostridial selectivity studies
4-Carboxaldehyde scaffold selectivity over 3-isomer
C. perfringens vs. beneficial bacteria panel
Mild steel corrosion inhibition studies
Dual heteroatom (N,O) chelation capability
Electrochemical impedance & weight loss in HCl
Stored-product pest insecticide research
4-Carbaldehyde positional activity
Contact toxicity screening against Sitophilus oryzae
Quote Request

Request a Quote for 2-Oxo-1,2-dihydroquinoline-4-carbaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.